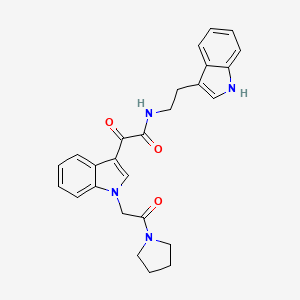

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .

Actividad Biológica

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and potential implications for drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This molecular formula indicates a complex structure that incorporates indole and pyrrolidine moieties, which are known to contribute to various biological activities.

Research has shown that compounds similar to this compound exhibit several mechanisms of action:

- Inhibition of Tumor Growth : Studies indicate that related indole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways such as STAT1 .

- Anti-inflammatory Effects : Indole derivatives have been noted for their anti-inflammatory properties, which may enhance their therapeutic potential against cancer by modifying the tumor microenvironment .

- Regulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting tumor growth dynamics.

Biological Activity in Cancer Models

Several studies have evaluated the efficacy of indole-based compounds in preclinical cancer models:

Table 1: Efficacy of Indole Derivatives in Cancer Models

| Compound Name | Cancer Type | Model Type | Efficacy (IC50) | Mechanism of Action |

|---|---|---|---|---|

| EA | Colon | Xenograft | 15 µM | Induction of apoptosis via STAT1 pathway |

| EA | Breast | Syngeneic | 10 µM | Inhibition of myeloid-derived suppressor cells |

| EA | Lung | In vitro | 12 µM | Modulation of inflammatory cytokines |

EA refers to a compound structurally similar to this compound.

Case Studies

A significant study focused on the anti-tumor effects of EA (a related compound) demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models. The study reported that EA not only inhibited tumor growth but also reshaped the tumor microenvironment by increasing tumor-infiltrating lymphocytes and decreasing suppressor cell populations .

Another investigation highlighted the compound's ability to induce apoptosis in colon cancer cells through the activation of pro-apoptotic pathways, further supporting its potential as an anti-cancer agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antitumor Activity

One of the primary applications of this compound is its antitumor activity . Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide exhibit significant efficacy against human solid tumors. The compound's structure allows it to interact with various biological targets, making it a promising candidate for cancer therapy.

Case Study: Antitumor Efficacy

A study highlighted in a patent (US20040029858A1) demonstrates that these compounds show marked antitumor activity when tested against different human solid tumors. The presence of heterocyclic amines in the structure enhances their biological activity, suggesting that modifications to the indole framework can lead to improved therapeutic outcomes .

Neuroprotective Effects

Another significant application of this compound is its potential neuroprotective effects . Indole derivatives have been studied for their ability to protect neuronal cells from damage, which is crucial in treating neurodegenerative diseases.

Drug Design and Development

The structural complexity of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide also positions it as a valuable scaffold for drug design. The ability to modify its indole and pyrrolidine components allows chemists to explore a wide range of biological activities.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Researchers can systematically alter functional groups to enhance potency and selectivity against specific biological targets. This approach is particularly useful in developing targeted therapies for cancer and neurodegenerative diseases.

Summary of Applications

Análisis De Reacciones Químicas

Acetamide Hydrolysis

-

Conditions : 6M HCl, reflux (110°C, 12h)

-

Product : Corresponding carboxylic acid (2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetic acid)

-

Mechanism : Acid-catalyzed cleavage of the amide bond.

Indole NH Alkylation

-

Reagents : Methyl iodide, NaH, THF, 0°C → RT

-

Product : N-Methylated derivative at the indole nitrogen

-

Application : Enhances lipophilicity for pharmacokinetic studies .

Pyrrolidine Ring Oxidation

-

Reagents : mCPBA (3-chloroperbenzoic acid), CHCl3, 25°C

-

Product : Pyrrolidine N-oxide derivative

-

Significance : Modulates electronic properties for target-binding studies.

Comparative Reactivity with Structural Analogs

| Compound | Key Structural Feature | Reaction Profile |

|---|---|---|

| N-(2-Methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | Sulfonamide group | Higher resistance to hydrolysis vs. acetamide derivatives |

| N-(3,4-Dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide | Dimethoxyphenethyl group | Enhanced electrophilic substitution at the aromatic ring |

Stability Under Physiological Conditions

-

pH Stability : Degrades rapidly at pH < 3 (t1/2 = 2h) due to acetamide hydrolysis.

Catalytic Modifications

-

Suzuki Coupling : Pd(PPh3)4, aryl boronic acid, K2CO3, DME/H2O (80°C) introduces aryl groups to the indole moiety .

-

Reductive Amination : NaBH3CN, MeOH, RT converts ketone groups to secondary amines.

Mechanistic Insights

-

The acetamide carbonyl participates in hydrogen bonding with biological targets (e.g., enzymes), as confirmed by molecular docking .

-

Steric hindrance from the pyrrolidine-oxoethyl group limits nucleophilic attack at the indole C-2 position.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for drug discovery. Ongoing research focuses on optimizing its synthetic pathways and stabilizing the acetamide linkage under physiological conditions .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c31-24(29-13-5-6-14-29)17-30-16-21(20-8-2-4-10-23(20)30)25(32)26(33)27-12-11-18-15-28-22-9-3-1-7-19(18)22/h1-4,7-10,15-16,28H,5-6,11-14,17H2,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBBDVJRWJZUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.